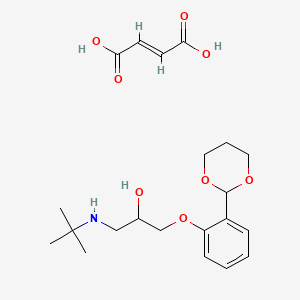
1-tert-Butylamino-3-(o-(1,3-dioxan-2-yl)phenoxy)-2-propanol maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butylamino-3-(o-(1,3-dioxan-2-yl)phenoxy)-2-propanol maleate is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a tert-butylamino group and a dioxane ring, suggests potential for diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butylamino-3-(o-(1,3-dioxan-2-yl)phenoxy)-2-propanol maleate typically involves multiple steps, including the formation of the dioxane ring and the attachment of the tert-butylamino group. Common synthetic routes may include:
Formation of the dioxane ring: This can be achieved through the reaction of appropriate diols with aldehydes or ketones under acidic conditions.
Attachment of the tert-butylamino group: This step may involve the reaction of a suitable precursor with tert-butylamine under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-tert-Butylamino-3-(o-(1,3-dioxan-2-yl)phenoxy)-2-propanol maleate may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-tert-Butylamino-3-(o-(1,3-dioxan-2-yl)phenoxy)-2-propanol maleate may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialized chemicals or materials.
Wirkmechanismus
The mechanism of action of 1-tert-Butylamino-3-(o-(1,3-dioxan-2-yl)phenoxy)-2-propanol maleate would depend on its specific interactions with molecular targets. This may involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-tert-Butylamino-3-(o-(1,3-dioxan-2-yl)phenoxy)-2-propanol
- 1-tert-Butylamino-3-(o-(1,3-dioxan-2-yl)phenoxy)-2-propanol hydrochloride
Uniqueness
1-tert-Butylamino-3-(o-(1,3-dioxan-2-yl)phenoxy)-2-propanol maleate may be unique in its specific combination of functional groups, which could confer distinct chemical reactivity and biological activity compared to similar compounds. Its maleate salt form may also influence its solubility, stability, and overall pharmacokinetic properties.
Eigenschaften
CAS-Nummer |
66287-68-1 |
|---|---|
Molekularformel |
C21H31NO8 |
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[2-(1,3-dioxan-2-yl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C17H27NO4.C4H4O4/c1-17(2,3)18-11-13(19)12-22-15-8-5-4-7-14(15)16-20-9-6-10-21-16;5-3(6)1-2-4(7)8/h4-5,7-8,13,16,18-19H,6,9-12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
QXBXNLKZWUWIAD-WLHGVMLRSA-N |
Isomerische SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2OCCCO2)O.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2OCCCO2)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile](/img/structure/B14469360.png)

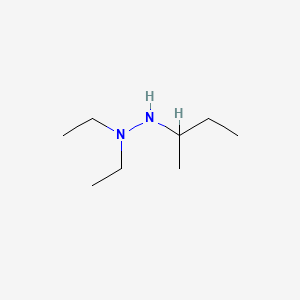
![2-Methoxy-4-(octa-1,2-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-5-ol](/img/structure/B14469387.png)
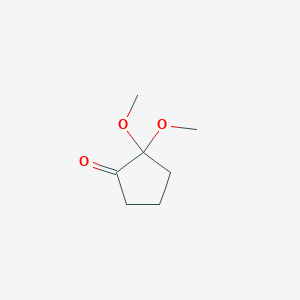
![5-ethoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B14469396.png)

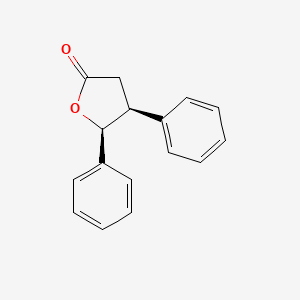
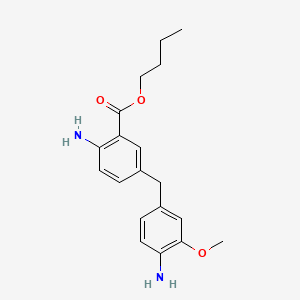
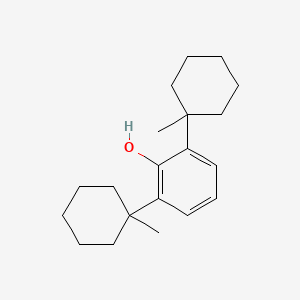
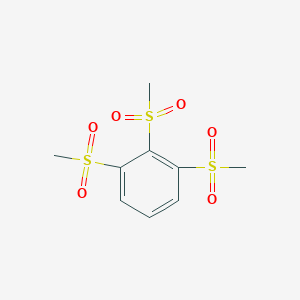

![N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide](/img/structure/B14469423.png)
